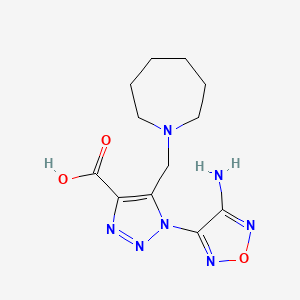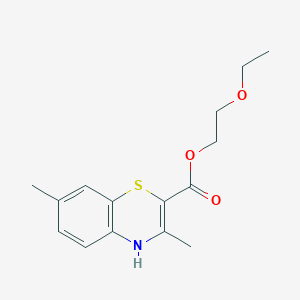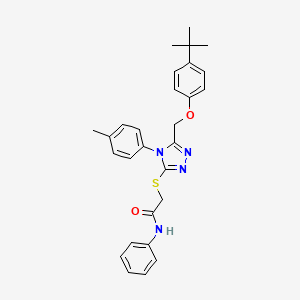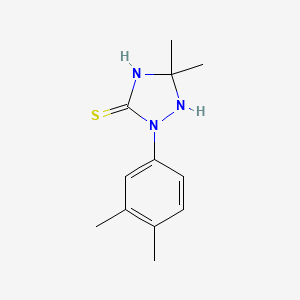![molecular formula C23H19NO7S B11087999 ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11087999.png)
ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of benzodioxole, methoxybenzoyl, and thiophene carboxylate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl esters, benzodioxole derivatives, and methoxybenzoyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible production.
化学反応の分析
Types of Reactions
ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals, polymers, or other advanced materials.
作用機序
The mechanism of action of ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
These compounds share structural similarities but may differ in their specific functional groups, reactivity, and applications
特性
分子式 |
C23H19NO7S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-(4-methoxybenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C23H19NO7S/c1-3-29-23(27)19-20(25)18(11-13-4-9-16-17(10-13)31-12-30-16)32-22(19)24-21(26)14-5-7-15(28-2)8-6-14/h4-11,25H,3,12H2,1-2H3/b18-11-,24-22? |
InChIキー |
BHAOWHBRMGARLW-DGOGAKRRSA-N |
異性体SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=NC(=O)C4=CC=C(C=C4)OC)O |
正規SMILES |
CCOC(=O)C1=C(C(=CC2=CC3=C(C=C2)OCO3)SC1=NC(=O)C4=CC=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B11087922.png)

![2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11087937.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(6-methyl-2-pyridyl)amino]propanoate](/img/structure/B11087944.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(4-ethylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11087947.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11087959.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11087965.png)
![2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide](/img/structure/B11087971.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11087973.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11087984.png)



